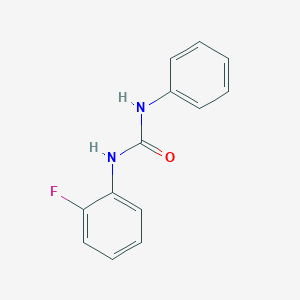

1-(2-Fluorophenyl)-3-phenylurea

Description

The exact mass of the compound 1-(2-Fluorophenyl)-3-phenylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Fluorophenyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13114-89-1 |

|---|---|

Molecular Formula |

C13H11FN2O |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-phenylurea |

InChI |

InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |

InChI Key |

RHYFYHWIDOXPHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |

Other CAS No. |

13114-89-1 |

Origin of Product |

United States |

Foundational & Exploratory

The 1-(2-Fluorophenyl)-3-phenylurea Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The diaryl urea motif is one such "privileged structure," recognized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Within this class, the 1-(2-Fluorophenyl)-3-phenylurea core has garnered significant attention, particularly in the realm of oncology. Its incorporation into multi-kinase inhibitors like Sorafenib and its fluorinated analog Regorafenib underscores its importance and therapeutic potential.[2] This technical guide provides a comprehensive overview of the 1-(2-Fluorophenyl)-3-phenylurea scaffold, from its synthesis and mechanism of action to its structure-activity relationships and future prospects in drug discovery.

I. The Strategic Advantage of the 2-Fluoro Substitution

The introduction of a fluorine atom at the ortho-position of the phenyl ring is a deliberate and strategic modification that can profoundly influence a molecule's biological activity and pharmacokinetic profile. The presence of the 2-fluoro substituent in the 1-(2-Fluorophenyl)-3-phenylurea scaffold offers several key advantages:

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atom can modulate the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target protein.[3] It can also participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, further stabilizing the drug-target complex.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug.[3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting cell permeability and target engagement.

-

Conformational Control: The steric bulk of the fluorine atom can restrict the rotation of the phenyl ring, locking the molecule into a more bioactive conformation for optimal target binding.

The improved clinical performance of Regorafenib, the fluorinated analog of Sorafenib, is a testament to the significant impact of this seemingly minor structural change.[2]

II. Synthesis of 1-(2-Fluorophenyl)-3-phenylurea Derivatives: A Step-by-Step Protocol

The synthesis of 1-(2-Fluorophenyl)-3-phenylurea derivatives is typically achieved through the reaction of a substituted aniline with a corresponding isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. Below is a detailed protocol for the synthesis of a representative compound.

Experimental Protocol: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-fluorophenyl)urea

Materials and Reagents:

-

2-Fluoroaniline

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 equivalent) in anhydrous THF.

-

Addition of Isocyanate: While stirring the solution at room temperature, slowly add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) dropwise. An exothermic reaction may be observed. To maintain control, the flask can be cooled in an ice-water bath during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 1-3 hours, as indicated by the consumption of the starting aniline.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature, and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

-

Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Causality Behind Experimental Choices:

-

Anhydrous THF: THF is used as the solvent because it is aprotic and can dissolve both reactants. It is crucial to use the anhydrous form to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide.

-

Dropwise Addition and Cooling: The reaction between an amine and an isocyanate is often exothermic. Slow, dropwise addition and optional cooling help to control the reaction rate and prevent the formation of side products.

-

TLC Monitoring: TLC is a quick and effective way to monitor the progress of the reaction, ensuring that it is allowed to go to completion for optimal yield.

-

Purification: Purification is essential to remove any unreacted starting materials or side products, yielding a final compound of high purity suitable for biological testing. The choice between recrystallization and column chromatography depends on the physical properties of the product and the nature of the impurities.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of 1-(2-Fluorophenyl)-3-phenylurea derivatives.

III. Mechanism of Action: Targeting Kinase Signaling Pathways

The primary mechanism of action for many 1-(2-Fluorophenyl)-3-phenylurea derivatives is the inhibition of protein kinases.[4] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The diaryl urea scaffold is particularly well-suited for binding to the ATP-binding pocket of kinases. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for a specific and high-affinity interaction with the "hinge" region of the kinase, a critical structural element that connects the N- and C-terminal lobes of the enzyme. This binding mode mimics the interaction of the adenine ring of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of its downstream substrates.

Key Signaling Pathways Targeted:

-

RAS-RAF-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and is frequently mutated in various cancers. Diaryl urea compounds, such as Sorafenib, are potent inhibitors of RAF kinases (B-RAF and C-RAF), thereby blocking the downstream signaling cascade.[6][7]

-

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFRs, 1-(2-Fluorophenyl)-3-phenylurea derivatives can cut off the tumor's blood supply, leading to its regression.[8]

Diagram: RAS-RAF-MEK-ERK Signaling Pathway Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a 1-(2-Fluorophenyl)-3-phenylurea derivative.

Diagram: VEGFR Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR signaling pathway by a 1-(2-Fluorophenyl)-3-phenylurea derivative.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of 1-(2-Fluorophenyl)-3-phenylurea derivatives can be finely tuned by modifying the substituents on both phenyl rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors.

| Modification Site | General Observation | Examples and Rationale |

| Substituents on the Phenyl Ring (not containing the 2-fluoro group) | Electron-withdrawing groups, particularly trifluoromethyl and chloro groups, at the meta and para positions often enhance activity. | The 4-chloro-3-(trifluoromethyl)phenyl substitution, as seen in Sorafenib, is a classic example. These groups can improve binding affinity through electronic and hydrophobic interactions within the kinase active site.[5] |

| Substituents on the 2-Fluorophenyl Ring | The position and nature of additional substituents can influence selectivity and potency. | Further substitution is less common on this ring to maintain the beneficial properties of the ortho-fluoro group. |

| Linking Heterocycles | The phenyl rings can be replaced or appended with various heterocyclic systems to explore new binding interactions and improve physicochemical properties. | Pyridine, quinoline, and pyrimidine moieties have been incorporated to enhance solubility, cell permeability, and target engagement.[9][10] |

| Terminal Groups | The addition of solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase can improve pharmacokinetic properties and potency. | Appending piperidine or piperazine rings with hydroxyl or other polar groups can enhance solubility and provide additional interaction points.[9] |

V. Biological Evaluation: A Protocol for In Vitro Cytotoxicity Assay

To assess the anticancer potential of newly synthesized 1-(2-Fluorophenyl)-3-phenylurea derivatives, a standard in vitro cytotoxicity assay, such as the MTT or MTS assay, is employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials and Reagents:

-

Cancer cell line of interest (e.g., HT-29 for colorectal cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (1-(2-Fluorophenyl)-3-phenylurea derivative) dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

-

Logarithmically Growing Cells: Using cells in their exponential growth phase ensures that the assay measures the effect of the compound on actively dividing cells, which is relevant for anticancer drug screening.

-

Vehicle Control: The vehicle control (DMSO) is crucial to ensure that the observed cytotoxicity is due to the test compound and not the solvent used to dissolve it.

-

MTT Reagent: MTT is a reliable indicator of mitochondrial metabolic activity, which is a hallmark of viable cells.

-

IC50 Value: The IC50 value is a standard measure of the potency of a cytotoxic agent and allows for the comparison of the activity of different compounds.

Diagram: Biological Evaluation Workflow

Caption: A typical workflow for evaluating the in vitro cytotoxicity of 1-(2-Fluorophenyl)-3-phenylurea derivatives.

VI. Future Directions and Conclusion

The 1-(2-Fluorophenyl)-3-phenylurea scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:

-

Development of More Selective Inhibitors: While multi-kinase inhibitors have their advantages, the development of compounds with higher selectivity for specific kinase targets could lead to improved efficacy and reduced off-target side effects.

-

Exploration of New Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of diaryl ureas suggest their potential in other disease areas, such as inflammation, neurodegenerative diseases, and infectious diseases.

-

Combination Therapies: Investigating the synergistic effects of 1-(2-Fluorophenyl)-3-phenylurea derivatives with other anticancer agents is a promising strategy to overcome drug resistance and enhance therapeutic outcomes.

-

PROTACs and Targeted Protein Degraders: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of target kinases rather than just inhibiting them, offering a novel therapeutic modality.

References

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. [Link]

-

Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). Current Medicinal Chemistry. [Link]

-

Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. (n.d.). ResearchGate. [Link]

-

Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). Bioorganic Chemistry. [Link]

-

Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health. (2010). Journal of a Cancer. [Link]

-

Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (2015). Molecules. [Link]

-

A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct... (n.d.). ResearchGate. [Link]

-

Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. (2022). Signal Transduction and Targeted Therapy. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry. [Link]

-

Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2025). IntechOpen. [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules. [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2019). Molecules. [Link]

-

VEGFA-VEGFR2 signaling | Pathway - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

VEGF Signaling Pathway. (n.d.). PharmGKB. [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). The Journal of Organic Chemistry. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). The Journal of Organic Chemistry. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Pharmaceuticals. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry. [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2021). RSC Medicinal Chemistry. [Link]

-

A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. (2015). ChemBioChem. [Link]

-

Activity of fluorine substitutions at different positions. (n.d.). ResearchGate. [Link]

-

A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Baruch S. Blumberg Institute. [Link]

Sources

- 1. Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orientjchem.org [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic analysis (NMR, IR, Mass Spec) of 1-(2-Fluorophenyl)-3-phenylurea.

An in-depth technical analysis of 1-(2-Fluorophenyl)-3-phenylurea requires a multi-modal spectroscopic approach. Diarylureas are privileged pharmacophores, frequently serving as the core scaffold in kinase inhibitors (e.g., p38 MAPK inhibitors and VEGFR inhibitors) due to their ability to form critical bidentate hydrogen bonds within the ATP-binding pocket of target enzymes[1].

The introduction of an ortho-fluorine atom on one of the phenyl rings fundamentally alters the molecule's electronic distribution, conformational preferences, and spectroscopic signatures. This whitepaper provides a comprehensive, self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) to unambiguously characterize 1-(2-Fluorophenyl)-3-phenylurea.

The Self-Validating Analytical Workflow

To ensure absolute scientific integrity, the characterization of 1-(2-Fluorophenyl)-3-phenylurea cannot rely on a single technique. Instead, it must employ an orthogonal, self-validating system where the findings of one modality confirm the hypotheses generated by another.

-

MS confirms the exact molecular mass and primary structural connectivity (the urea bridge).

-

IR validates the presence of the specific functional groups (N-H, C=O, C-F) suggested by the mass fragments.

-

NMR maps the precise atomic connectivity, electronic environment, and spatial arrangement (ortho-substitution), locking the proposed structure into absolute certainty.

Multi-modal spectroscopic workflow for the structural validation of 1-(2-Fluorophenyl)-3-phenylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For 1-(2-Fluorophenyl)-3-phenylurea, 1 H, 13 C, and 19 F NMR are required to fully map the molecule[2].

Causality in Experimental Design: Diarylureas are notoriously insoluble in non-polar solvents like CDCl3 due to strong intermolecular hydrogen bonding between the urea N-H and C=O groups. Therefore, DMSO- d6 is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular urea-urea interactions and replacing them with urea-DMSO interactions[3]. This results in sharp, distinct N-H proton signals, albeit shifted significantly downfield (8.5–9.5 ppm).

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15 mg of highly purified 1-(2-Fluorophenyl)-3-phenylurea[4] in 0.6 mL of anhydrous DMSO- d6 . Ensure complete dissolution via gentle sonication to prevent magnetic field inhomogeneities.

-

Acquisition Parameters ( 1 H): 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

-

Acquisition Parameters ( 13 C): 100 MHz, 1024 scans, D1 of 2.0 s, 1 H-decoupled.

-

Acquisition Parameters ( 19 F): 376 MHz, 64 scans, 1 H-coupled (to observe H-F splitting) and decoupled (for absolute chemical shift).

Quantitative NMR Data Synthesis

The highly electronegative ortho-fluorine atom exerts a strong inductive (-I) effect, deshielding the adjacent carbons, while simultaneously donating electron density via resonance (+R) to the ortho and para positions. This creates a complex 13 C spectrum characterized by distinct carbon-fluorine ( JCF ) spin-spin couplings.

Table 1: Representative Multi-Nuclear NMR Assignments in DMSO- d6

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( J in Hz) | Assignment / Causality |

| 1 H | 9.05 | Singlet (1H) | N-H (Phenyl): Downfield due to H-bonding with DMSO. |

| 1 H | 8.55 | Singlet (1H) | N-H (Fluorophenyl): Shielded relative to the phenyl N-H due to the +R effect of the ortho-fluorine. |

| 1 H | 8.15 | td ( J = 8.2, 1.5, 1H) | H-6' (Fluorophenyl): Deshielded by spatial proximity to the urea carbonyl. |

| 13 C | 152.6 | Singlet | C=O (Urea): Characteristic amide/urea carbonyl region. |

| 13 C | 152.1 | Doublet ( 1JCF ≈ 243 Hz) | C-2' (C-F): Massive one-bond coupling confirms direct fluorination. |

| 13 C | 127.4 | Doublet ( 2JCF ≈ 10 Hz) | C-1' (Ipso to urea): Two-bond coupling confirms ortho relationship. |

| 19 F | -124.5 | Multiplet (1F) | F-2': Typical region for ortho-substituted fluorobenzenes. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups identified in the NMR data. The urea linkage exhibits highly characteristic vibrational modes that are sensitive to the electronic influence of the adjacent fluorophenyl ring.

Causality in Experimental Design: Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellets. KBr is hygroscopic; absorbed water exhibits a broad O-H stretch (~3400 cm −1 ) that can obscure the critical N-H stretching frequencies of the diarylurea[2]. ATR allows for direct, non-destructive analysis of the neat solid.

Step-by-Step FT-IR Protocol

-

Background Calibration: Collect a background spectrum (32 scans, 4 cm −1 resolution) of the clean diamond ATR crystal to subtract atmospheric CO2 and ambient humidity.

-

Sample Application: Place 2-3 mg of the solid compound directly onto the crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid lattice.

-

Acquisition: Scan from 4000 to 400 cm −1 (32 scans).

Quantitative FT-IR Data Synthesis

The urea carbonyl stretch (Amide I) appears at a lower frequency than isolated ketones due to the extensive delocalization of the nitrogen lone pairs into the carbonyl π∗ orbital. This gives the C-N bonds partial double-bond character and weakens the C=O bond, lowering its vibrational frequency.

Table 2: Key Vibrational Modes

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Implication |

| 3295 | Strong, Sharp | N-H Stretch | Confirms secondary amine/urea functionality. |

| 1645 | Very Strong | C=O Stretch (Amide I) | Lowered frequency validates urea π -delocalization. |

| 1590 | Medium | C=C Aromatic Stretch | Confirms presence of aromatic rings. |

| 1550 | Strong | N-H Bend / C-N Stretch (Amide II) | Confirms the trans-amide conformation typical in solid ureas. |

| 1195 | Strong | C-F Stretch | Validates the presence of the halogen. |

Mass Spectrometry (MS) and Fragmentation Mechanics

Mass spectrometry provides the final layer of the self-validating system. Electrospray Ionization (ESI) is the optimal soft ionization technique, as diarylureas are prone to thermal degradation in hard ionization methods like Electron Impact (EI)[5].

Causality in Experimental Design: In positive ion mode (ESI+), the urea molecule is protonated. Because the nitrogen lone pairs are delocalized into the carbonyl group, the most basic site on a diarylurea is actually the carbonyl oxygen , not the nitrogen atoms. Protonation here forms a resonance-stabilized oxonium/carbenium ion.

Step-by-Step LC-MS Protocol

-

Mobile Phase: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The formic acid provides the protons necessary for efficient ESI+ ionization.

-

Sample Injection: Inject 1 µL of a 1 µg/mL solution (in Methanol) onto a C18 reverse-phase column.

-

Ionization Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C, and a cone voltage optimized to 25 V to prevent premature in-source fragmentation.

-

MS/MS (CID): Isolate the [M+H]+ parent ion and apply Collision-Induced Dissociation (CID) using Argon gas at 15-20 eV to observe structural cleavage.

Fragmentation Pathway Analysis

Upon CID, protonated diarylureas undergo a characteristic 1,3-hydrogen shift followed by the cleavage of the C-N bond. This expels a neutral aniline derivative and leaves behind a charged isocyanate fragment. Because 1-(2-Fluorophenyl)-3-phenylurea is asymmetric, it exhibits two distinct cleavage pathways.

Primary ESI-MS/MS fragmentation pathways for 1-(2-Fluorophenyl)-3-phenylurea.

Table 3: ESI-MS/MS Diagnostic Ions

| m/z Value | Ion Type | Fragment Identity | Diagnostic Value |

| 231.09 | [M+H]+ | Protonated Parent Ion | Confirms molecular formula C13H11FN2O . |

| 253.07 | [M+Na]+ | Sodium Adduct | Secondary confirmation of parent mass. |

| 138.03 | MS/MS Fragment | [2−FluorophenylIsocyanate+H]+ | Proves the fluorine is on one of the terminal rings. |

| 120.04 | MS/MS Fragment | [PhenylIsocyanate+H]+ | Proves the other ring is an unsubstituted phenyl. |

| 94.06 | MS/MS Fragment | [Aniline+H]+ | Neutral loss counterpart to m/z 138. |

Conclusion

The spectroscopic characterization of 1-(2-Fluorophenyl)-3-phenylurea demonstrates the necessity of a multi-modal approach. The exact mass (m/z 231) and fragmentation pattern (m/z 138, 120) provided by MS establish the diarylurea skeleton. The FT-IR data (1645 cm −1 , 3295 cm −1 ) validates the presence of the highly delocalized urea linkage. Finally, the 13 C and 19 F NMR data—specifically the massive 243 Hz 1JCF coupling—locks the fluorine atom unambiguously to the ortho position of the aromatic ring. Together, these techniques form a closed, self-validating loop that guarantees structural integrity for downstream drug development applications.

References

-

SciSpace / Chemistry - A European Journal. Hydrogen-Bonded Homoleptic Fluoride-Diarylurea Complexes: Structure, Reactivity, and Coordinating Power. Retrieved from:[Link][3]

-

ThaiScience. A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation. Retrieved from:[Link][2]

-

Semantic Scholar / Molecules. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. Retrieved from:[Link][1]

-

ResearchGate / Journal of Chemical Research. A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Retrieved from:[Link][5]

Sources

Structural Crystallography of Substituted Phenylurea Compounds: Mechanistic Insights and Drug Design Applications

Executive Summary As a Senior Application Scientist specializing in structural biology, I have designed this whitepaper to bridge the gap between fundamental crystallographic principles and applied structure-based drug design (SBDD). Substituted phenylureas ( C7H8N2O derivatives) are a ubiquitous pharmacophore, serving as the active backbone for both agrochemicals (e.g., diuron) and life-saving pharmaceuticals (e.g., Type II kinase inhibitors). Understanding their crystal structure—specifically their conformational dynamics, hydrogen-bonding networks, and steric constraints—is paramount for rational drug development.

Conformational Dynamics and Structural Biology of the Phenylurea Motif

The structural integrity of phenylurea compounds is dictated by the delicate balance between electronic resonance and steric hindrance.

The Urea Core and Planarity The central urea motif (–NH–C(=O)–NH–) is inherently planar. This is caused by the delocalization of the nitrogen lone pairs into the carbonyl π -system, giving the C–N bonds partial double-bond character. However, the attachment of a bulky phenyl ring introduces significant steric strain.

Torsional Strain and Dihedral Angles To minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen, the molecule must twist. In unsubstituted phenylurea, the crystal structure reveals a dihedral angle of 46.4° between the benzene ring and the urea moiety[1]. Similarly, in substituted derivatives like 1-(2-aminophenyl)-3-phenylurea, the phenyl ring maintains a dihedral angle of 47.0° with the mean plane of the urea unit[2]. This predictable out-of-plane twist is a critical feature exploited in drug design to fit ligands into the hydrophobic pockets of target proteins.

Hydrogen Bonding Networks Phenylureas are robust crystallizers because they possess exceptional hydrogen-bond donor (N–H) and acceptor (C=O) capabilities. In the solid state, phenylurea molecules link together via N–H...O hydrogen bonds (with bond lengths of 2.924 Å and 2.935 Å) to form continuous ribbons extended along the crystallographic c-axis[1]. These ribbons stack into sheets via van der Waals interactions, creating a highly stable, self-assembling lattice.

Self-Validating Crystallization Methodology

Growing diffraction-quality single crystals is a thermodynamic competition between ordered lattice formation and amorphous precipitation. Because urea derivatives possess strong hydrogen-bonding networks, they crystallize much more readily than typical organic compounds[3]. Below is a field-proven, self-validating protocol for the crystallization of substituted phenylureas using the Vapor Diffusion method.

Step-by-Step Protocol: Vapor Diffusion

-

Solvent Screening & Dissolution: Dissolve 5–10 mg of the highly pure (>90%) phenylurea derivative in a minimum volume (0.5–1.0 mL) of a polar, hydrogen-bond accepting solvent (e.g., ethyl acetate or THF).

-

Causality: The solvent must fully solvate the urea motif to prevent premature, disordered aggregation.

-

-

Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner glass vial.

-

Causality: Removing heterogeneous nucleation sites (dust, undissolved particulates) ensures that crystal growth is driven purely by supersaturation kinetics, preventing twinned or malformed crystals.

-

-

pH Verification (Self-Validation Step): Check the pH of the solution.

-

Causality: Protonated amine bases or urea derivatives can form salts that crystallize preferentially over the neutral compound[3]. Ensuring the correct pH validates that the resulting lattice reflects the desired target.

-

-

Antisolvent Chamber Setup: Place the inner vial inside a larger outer vial containing 3–5 mL of a volatile, non-polar antisolvent (e.g., hexanes or pentane). Seal the outer vial tightly.

-

Causality: The antisolvent must have a higher vapor pressure than the inner solvent to drive continuous, slow diffusion into the inner vial, gradually lowering the dielectric constant and forcing self-assembly.

-

-

Incubation & Harvesting: Store in a vibration-free environment at a constant temperature. Once distinct, geometrically well-defined crystals (e.g., tabular plates) form, harvest them directly into a cryoprotectant oil (like Paratone-N) to prevent lattice degradation from solvent loss prior to Single Crystal X-Ray Diffraction (SCXRD).

Fig 1. Self-validating workflow for the crystallization and XRD analysis of phenylurea derivatives.

Structure-Activity Relationship (SAR) in Drug Design

The crystallographic properties of phenylureas translate directly into their pharmacological efficacy. Phenylureas are privileged scaffolds for Type II kinase inhibitors , which are designed to stabilize the inactive "DFG-out" conformation of target kinases by anchoring into the allosteric pocket adjacent to the ATP-binding site.

-

BRAF Kinase Inhibition: Organoruthenium-phenylurea complexes (e.g., CS292) have been co-crystallized with the BRAF kinase domain. The crystal structure reveals that the phenylurea motif acts as an ATP-competitive inhibitor, anchoring deep within the ATP-binding pocket to suppress oncogene-induced activation[4].

-

Akt Kinase Modulation: Recent structural analyses have identified phenylurea derivatives as potent covalent-allosteric inhibitors of the protein kinase Akt. Co-crystallization with full-length Akt demonstrates that these inhibitors bind to the interdomain region between the kinase and the pleckstrin homology (PH) domain, locking the enzyme in an inactive state and halting cancer cell proliferation[5].

-

HCK (Hematopoietic Cell Kinase): Crystal structures of HCK complexed with pyrrolo-pyrimidine phenylurea derivatives (e.g., RK-20449) show that the urea moiety forms critical hydrogen bonds with the hinge region, driving high-affinity binding to target leukemia stem cells[6].

Fig 2. Mechanistic pathway of covalent-allosteric kinase inhibition by phenylurea compounds.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters of benchmark phenylurea compounds, highlighting the consistency of the urea-phenyl twist and the robust nature of their hydrogen-bonding networks.

| Compound | Space Group | Dihedral Angle (Phenyl-Urea) | Primary H-Bond (N-H...O) | Reference |

| Phenylurea | Monoclinic ( P21 ) | 46.4° | 2.924 Å, 2.935 Å | [1] |

| 1-(2-aminophenyl)-3-phenylurea | Monoclinic ( P21/n ) | 47.0° | ~2.90 Å | [2] |

| 1,3-diphenylurea | Orthorhombic ( Pna21 ) | Variable (Twisted) | Present (Two N-H...O) | [7] |

References

-

The crystal and molecular structure of phenylurea. Kashino, S., & Haisa, M. (1977). Acta Crystallographica Section B.[Link]

-

Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Mague, J. T., et al. (2015). Acta Crystallographica Section E. [Link]

-

Crystal structure of HCK complexed with a pyrrolo-pyrimidine inhibitor... Kuratani, M., et al. (2013). RCSB PDB. [Link]

-

Guide for crystallization. Fribourg University. (n.d.). unifr.ch. [Link]

-

Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt. Weisner, J., et al. (2019). RSC Publishing.[Link]

-

The Crystal Structure of BRAF in Complex With an Organoruthenium Inhibitor... Xie, P., et al. (2009). PubMed. [Link]

-

Crystal Engineering of N,N'-Diphenylurea Compounds... Various Authors. (n.d.). ResearchGate. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of 1-(2-aminophenyl)-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unifr.ch [unifr.ch]

- 4. The crystal structure of BRAF in complex with an organoruthenium inhibitor reveals a mechanism for inhibition of an active form of BRAF kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

The Resurgence of a Classic Scaffold: An In-depth Technical Guide to the Potential of Urea Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea scaffold, a fundamental motif in medicinal chemistry, has undergone a remarkable renaissance in oncology drug discovery. Its inherent ability to form critical hydrogen bond interactions with a multitude of biological targets has positioned it as a privileged structure in the design of potent and selective anticancer agents. This guide provides a comprehensive technical overview of the expanding landscape of urea derivatives in cancer research, moving beyond a simple catalog of compounds to a deep dive into the causality behind their therapeutic efficacy. We will explore their diverse mechanisms of action, from established kinase inhibition to emerging roles in epigenetic modulation and immunotherapy, providing field-proven insights for researchers and drug development professionals. This document is designed to be a self-validating system, with detailed experimental protocols and supporting data to empower the next wave of innovation in this exciting field.

The Urea Moiety: A Versatile Anchor for Anticancer Activity

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is more than just a simple linker. Its unique electronic and structural properties allow it to act as a rigid and effective hydrogen bond donor and acceptor. This enables urea derivatives to bind with high affinity and specificity to the active sites of various enzymes and receptors implicated in cancer progression.[1] The journey of urea-based compounds in medicine is a long one, with early examples like suramin demonstrating their therapeutic potential.[2] In modern oncology, the diaryl urea structure is a hallmark of numerous successful kinase inhibitors.[2][3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of drug development.[2][4]

Mechanisms of Action: A Multi-pronged Attack on Cancer

Urea derivatives have demonstrated a remarkable ability to target multiple facets of cancer biology. This multi-targeting capability is a significant advantage in combating the heterogeneity and adaptability of tumors.

Inhibition of Pro-survival Signaling: The Kinase Inhibitor Story

The most prominent role of urea derivatives in oncology is as potent inhibitors of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[5][6][7][8]

2.1.1. Targeting Angiogenesis: Starving the Tumor

A critical dependency for tumor growth is the formation of new blood vessels, a process known as angiogenesis. Urea derivatives, most notably Sorafenib and Regorafenib, are powerful anti-angiogenic agents.[9][10] They primarily achieve this by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of new blood vessel formation.[10][11][12] By blocking these receptors, these drugs effectively cut off the tumor's nutrient and oxygen supply, leading to growth inhibition and cell death.[9][10]

Signaling Pathway: VEGFR Inhibition by Diaryl Urea Derivatives

Caption: Inhibition of VEGFR signaling by diaryl urea derivatives.

2.1.2. Blocking Proliferation Pathways: The RAF/MEK/ERK Cascade

The RAF/MEK/ERK pathway is a central signaling cascade that drives cell proliferation. Mutations in this pathway, particularly in the BRAF kinase, are common in many cancers. Sorafenib was initially developed as a potent inhibitor of Raf kinases.[13] By blocking RAF, urea-based inhibitors prevent the downstream signaling that leads to uncontrolled cell division.[10][12] This mechanism is crucial for their efficacy in cancers like hepatocellular carcinoma and renal cell carcinoma.[11][13]

Signaling Pathway: RAF/MEK/ERK Inhibition

Caption: Inhibition of the RAF/MEK/ERK proliferation pathway.

Beyond Kinase Inhibition: Expanding the Therapeutic Arsenal

The therapeutic potential of urea derivatives extends beyond kinase inhibition, with emerging evidence of their activity against other critical cancer targets.

2.2.1. Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. Their aberrant activity in cancer cells leads to the silencing of tumor suppressor genes. Certain urea derivatives have been identified as potent and selective HDAC inhibitors, particularly targeting HDAC6.[14][15][16] By inhibiting HDACs, these compounds can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis. The urea moiety in these inhibitors often acts as a key linker element, contributing to their potency and selectivity.[14]

2.2.2. Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

The cellular cytoskeleton, composed of microtubules, is essential for cell division. Drugs that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5][6][7][17]

2.2.3. Modulating the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cells and signaling molecules that can either support or suppress tumor growth.[18] Urea derivatives can influence the TME in several ways. For instance, by inhibiting angiogenesis, they not only starve the tumor but also normalize the tumor vasculature, which can enhance the efficacy of other therapies, including immunotherapy.[19] Some novel urea derivatives are being explored for their ability to modulate immune checkpoints, such as the PD-1/PD-L1 axis, offering a promising avenue for combination therapies.[20]

Drug Development and Experimental Protocols

The successful development of urea derivatives as anticancer agents relies on a robust pipeline of experimental evaluation.

Synthesis of Urea Derivatives

The synthesis of urea derivatives is typically straightforward, often involving the reaction of an isocyanate with an amine or the use of phosgene or its equivalents. This synthetic accessibility allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Experimental Workflow: Synthesis and In Vitro Evaluation

Caption: A generalized workflow for the development of novel urea-based anticancer agents.

Key In Vitro Assays for Efficacy Evaluation

3.2.1. Cell Viability and Cytotoxicity Assays

The initial screening of novel urea derivatives typically involves assessing their ability to inhibit the growth of cancer cell lines.

Protocol: MTT Assay for Cell Viability [21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the urea derivative (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2.2. Kinase Inhibition Assays

To confirm the mechanism of action for kinase inhibitors, in vitro kinase assays are essential.[21]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Assay Setup: In a multi-well plate, combine the purified recombinant kinase, a specific substrate (e.g., a peptide with a phosphorylation site), and ATP.

-

Compound Incubation: Add varying concentrations of the urea derivative to the wells and incubate to allow for inhibitor binding to the kinase.

-

Reaction Initiation and Termination: Initiate the kinase reaction by adding a final concentration of ATP. After a set incubation period, stop the reaction (e.g., by adding a chelating agent like EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Determine the IC50 value for kinase inhibition.

3.2.3. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the urea derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective urea-based anticancer agents is heavily reliant on understanding their structure-activity relationships (SAR).[2][3][17] For kinase inhibitors, the diaryl urea motif is critical for binding to the hinge region of the kinase domain. Modifications to the terminal aryl rings can significantly impact potency and selectivity.[2] For HDAC inhibitors, the linker length and the nature of the cap group are crucial for isoform selectivity.[14][15][16][22]

The future of urea derivatives in cancer research is bright. Key areas of future exploration include:

-

Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic window.

-

Combination therapies: Combining urea derivatives with other anticancer agents, such as chemotherapy or immunotherapy, to overcome drug resistance.[2][3][19]

-

Targeting novel pathways: Exploring the potential of urea derivatives to inhibit other emerging cancer targets.

-

Improving drug delivery: Utilizing nanotechnology and other drug delivery systems to enhance the tumor-specific delivery of urea-based drugs.[23]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected urea derivatives against various cancer cell lines.

| Compound/Drug | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Sorafenib | RAF, VEGFR, PDGFR | HT29 (Colon) | 5.8 | [19] |

| Sorafenib | RAF, VEGFR, PDGFR | MCF-7 (Breast) | 3.1 | [2] |

| Regorafenib | Multi-kinase | Various | Varies | [24][25] |

| Compound 7b | Apoptosis inducer | MCF-7 (Breast) | 25.8 | [26][27] |

| Compound 5d | Apoptosis inducer | MCF-7 (Breast) | 48.3 | [26][27] |

| Compound 14 | CDK4/6 | HCT116 (Colorectal) | 9.8 | [4] |

| Compound 16 | CDK4/6 | HCT116 (Colorectal) | 12.0 | [4] |

| Compound 4c | Apoptosis inducer | HepG2 (Liver) | 2.2 | [28] |

| Compound 4e | Apoptosis inducer | HepG2 (Liver) | 4.8 | [28] |

| Compound 7d | Antiproliferative | Jurkat J6 (T-cell leukemia) | Significant at 100 µg/mL | [29] |

| Compound 5g | HDAC6 | B16 (Melanoma) | Growth inhibition | [14][15] |

Conclusion

Urea derivatives represent a clinically validated and highly versatile scaffold for the development of novel anticancer therapies. Their ability to target a wide range of critical pathways in cancer, from signal transduction and angiogenesis to epigenetic regulation and cytoskeletal integrity, underscores their immense potential. The continued exploration of this chemical space, guided by a deep understanding of their mechanisms and structure-activity relationships, will undoubtedly lead to the discovery of the next generation of life-saving cancer medicines.

References

-

Sorafenib - Wikipedia. [Link]

-

Sorafenib (Nexavar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

-

Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives - ResearchGate. [Link]

-

Urea Derivatives as Anticancer Agents | Scilit. [Link]

-

Urea derivatives as anticancer agents - PubMed. [Link]

-

Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. [Link]

-

What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. [Link]

-

What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. [Link]

-

Urea Derivatives as Anticancer Agents - Bentham Science Publishers. [Link]

-

Urea Derivatives as Anticancer Agents - ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - MDPI. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

-

Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC. [Link]

-

Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. [Link]

-

Protein kinase inhibitors from the urea class - ResearchGate. [Link]

-

Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. [Link]

-

Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity - PubMed. [Link]

-

The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue. [Link]

-

Synthesis and in vitro antitumor activity of novel diaryl urea derivatives | Scilit. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]

-

Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. [Link]

-

Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies - PMC. [Link]

-

Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PMC. [Link]

-

Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PubMed. [Link]

-

Introducing urea into tirapazamine derivatives to enhance anticancer therapy | National Science Review | Oxford Academic. [Link]

-

Regorafenib (oral route) - Side effects & dosage - Mayo Clinic. [Link]

-

Regorafenib in the Treatment of Metastatic Colorectal Cancer - Taylor & Francis. [Link]

-

Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. [Link]

-

Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - Johns Hopkins University. [Link]

-

Molecular insight of regorafenib treatment for colorectal cancer - PMC - NIH. [Link]

-

The emerging roles of the urea cycle in tumor microenvironment and therapies. [Link]

-

What Is STIVARGA® (regorafenib) & How Does it Work? | Patient Website. [Link]

-

Selective Histone Deacetylase 6 Inhibitors Bearing Substituted Urea Linkers Inhibit Melanoma Cell Growth | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Urea-containing compounds currently under clinical evaluation as... - ResearchGate. [Link]

-

SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. [Link]

-

URD12: A urea derivative with marked antitumor activities - PMC. [Link]

-

Unveiling the Potential of BenzylethyleneAryl-Urea Scaffolds for Designing of new Onco Immunomodulating Agents - Preprints.org. [Link]

-

Histone Deacetylase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Sorafenib (Nexavar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]

- 11. Sorafenib - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies [mdpi.com]

- 20. preprints.org [preprints.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 27. researchgate.net [researchgate.net]

- 28. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(2-Fluorophenyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 1-(2-Fluorophenyl)-3-phenylurea, a novel small molecule with potential therapeutic applications. Phenylurea derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities, including roles as kinase inhibitors and anti-cancer agents.[1] This guide is structured to provide a logical and scientifically rigorous workflow for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. We will detail methodologies for assessing cell viability, investigating the mechanism of cell death, and analyzing cell cycle distribution, providing a foundational understanding of the compound's cellular effects.

Introduction: The Rationale for Investigating 1-(2-Fluorophenyl)-3-phenylurea

The urea functional group serves as a rigid scaffold that can participate in hydrogen bonding with biological targets, while the flanking phenyl and fluorophenyl groups contribute to the molecule's lipophilicity and potential for specific hydrophobic and aromatic interactions.[1] The inclusion of a fluorine atom on one of the phenyl rings can modulate the compound's metabolic stability and binding affinity. Given the established precedent of phenylurea-based compounds as anti-proliferative agents, a primary line of investigation for 1-(2-Fluorophenyl)-3-phenylurea is its potential as an anti-cancer therapeutic.[2]

This application note will, therefore, focus on a panel of in vitro assays to explore this hypothesis. We will begin with a broad assessment of cytotoxicity to determine the compound's potency across different cancer cell lines. Subsequently, we will delve into more mechanistic assays to elucidate how the compound exerts its effects, specifically focusing on the induction of apoptosis and its impact on cell cycle progression.

Preliminary Considerations: Compound Handling and Cell Line Selection

2.1. Compound Solubility and Stock Preparation

Prior to initiating any cellular assays, it is crucial to determine the solubility of 1-(2-Fluorophenyl)-3-phenylurea. A common solvent for initial in vitro testing of small molecules is dimethyl sulfoxide (DMSO).

-

Protocol for Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 1-(2-Fluorophenyl)-3-phenylurea (e.g., 10 mM) in 100% DMSO.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

-

2.2. Selection of Cancer Cell Lines

The choice of cell lines is critical for a meaningful preliminary screen. It is advisable to use a panel of cell lines from different cancer types to assess the breadth of the compound's activity. For this guide, we will use the following commonly available and well-characterized human cancer cell lines:

-

MCF-7: A breast cancer cell line.

-

A549: A lung cancer cell line.

-

HeLa: A cervical cancer cell line.

A non-cancerous cell line, such as HEK293 (human embryonic kidney cells), should be included to assess the compound's selectivity for cancer cells.[3]

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the proposed experimental workflow for the initial in vitro evaluation of 1-(2-Fluorophenyl)-3-phenylurea.

Caption: A streamlined workflow for the in vitro assessment of a novel compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

4.1. Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

4.2. Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count the selected cell lines.

-

Seed the cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(2-Fluorophenyl)-3-phenylurea in complete cell culture medium from the 10 mM DMSO stock. A typical concentration range for initial screening is 0.1 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48 or 72 hours.[4]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.[4]

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.[4]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

4.3. Data Analysis and Presentation

The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | MTT | 48 | Data to be determined |

| A549 | MTT | 48 | Data to be determined |

| HeLa | MTT | 48 | Data to be determined |

| HEK293 | MTT | 48 | Data to be determined |

| Table 1: Example Data Table for In Vitro Cytotoxicity of 1-(2-Fluorophenyl)-3-phenylurea. |

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/PI dual staining followed by flow cytometry is a standard method.[5][6]

5.1. Principle

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]

Caption: Simplified overview of apoptosis detection using Annexin V and PI.

5.2. Step-by-Step Protocol

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with 1-(2-Fluorophenyl)-3-phenylurea at concentrations around the determined IC50 for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Four populations can be distinguished:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the effect of the compound on cell cycle progression.[8][9]

6.1. Principle

Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[9] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

6.2. Step-by-Step Protocol

-

Cell Treatment:

-

Treat cells with 1-(2-Fluorophenyl)-3-phenylurea as described for the apoptosis assay.

-

-

Cell Fixation:

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate at -20°C for at least 2 hours.[8]

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[9]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(2-Fluorophenyl)-3-phenylurea. The data generated from these assays will offer critical insights into the compound's cytotoxic potency and its primary mechanism of inducing cell death. Should the compound exhibit promising activity, further investigations could include target identification studies, in vivo efficacy experiments, and a more in-depth exploration of the signaling pathways involved.

References

-

Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

- Hwang, H., & Kim, D. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 49(1), e82.

-

Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.

-

Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Vitro Scient. (n.d.). UREA. Retrieved from [Link]

-

Oxford Academic. (2013). In vitro and in vivo testing of new compounds. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Urea Assays. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Urea Assay Kit III. Retrieved from [Link]

-

ResearchGate. (n.d.). Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

-

Da-ta Biotech. (2024). In Vitro Assays Drug Discovery: R&D Solutions. Retrieved from [Link]

-

Journal of Biomolecular Screening. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

-

PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-[3-[(2-fluorophenyl)carbamoylamino]phenyl]urea - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]

-

PLOS. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]

-

ScienceDirect. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

-

AERU. (2025). 3-guanylurea or 3-amidino-1(2-ethoxyphenoxysulfonyl)-urea) (Ref: AE F136086). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. revvity.com [revvity.com]

Application Note: Cell-Based Assay Development for 1-(2-Fluorophenyl)-3-phenylurea

Introduction & Mechanistic Rationale

1-(2-Fluorophenyl)-3-phenylurea is a prototypical fluorinated diarylurea derivative. In modern drug discovery, the diarylurea scaffold is recognized as a highly privileged pharmacophore, particularly in the design of Type II kinase inhibitors[1]. Unlike Type I inhibitors that compete directly with ATP in the active kinase, Type II inhibitors like diarylureas bind to an adjacent hydrophobic allosteric pocket that is only exposed when the kinase adopts an inactive "DFG-out" conformation[1].

This mechanism is exceptionally effective for targeting Receptor Tyrosine Kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is the primary driver of tumor angiogenesis[2]. Because the binding relies heavily on the conformational dynamics of the full-length protein in a physiological environment, biochemical assays using truncated recombinant kinase domains often fail to predict true in vivo efficacy. Therefore, developing a robust, self-validating cell-based assay cascade is critical for accurately profiling 1-(2-Fluorophenyl)-3-phenylurea and its analogs[3].

This guide details a two-tier cellular evaluation strategy: a proximal target engagement assay (VEGFR2 trans-autophosphorylation) and a distal phenotypic functional assay (HUVEC tube formation).

Proximal Target Engagement: Quantitative In-Cell Western (ICW) Assay

Causality & Assay Design: To prove that 1-(2-Fluorophenyl)-3-phenylurea directly inhibits its intended target within a living cell, we measure the ligand-induced trans-autophosphorylation of VEGFR2 at Tyrosine 1175 (pTyr1175). When VEGF-A binds the extracellular domain, VEGFR2 dimerizes and cross-phosphorylates. By trapping the intracellular kinase domain in the DFG-out state, the diarylurea prevents this proximal signaling event[1].

Self-Validating System: To ensure that a reduction in pTyr1175 signal is strictly due to kinase inhibition—and not an artifact of compound cytotoxicity or receptor internalization—this protocol employs a multiplexed In-Cell Western (ICW) format. The pTyr1175 signal is normalized against the total VEGFR2 protein signal in the same well. Furthermore, assay robustness is validated per plate using the Z'-factor calculation.

Step-by-Step Methodology

-

Cell Seeding: Coat a 96-well clear-bottom black imaging plate with 0.1% gelatin. Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5×104 cells/well in Endothelial Cell Growth Medium (EGM-2). Incubate at 37°C, 5% CO₂ for 24 hours.

-

Synchronization (Starvation): Wash the monolayer gently with PBS. Replace media with Endothelial Basal Medium (EBM) containing 0.1% BSA for 18 hours. Rationale: Starvation reduces basal kinase activity and synchronizes the cell cycle, maximizing the signal-to-background ratio upon ligand stimulation.

-

Compound Pre-Incubation: Prepare a 10-point, 3-fold serial dilution of 1-(2-Fluorophenyl)-3-phenylurea (starting at 10 µM) in EBM + 0.1% BSA. Add to the cells and incubate for 90 minutes.

-

Controls: Include 0.1% DMSO (Vehicle/Negative Control) and 1 µM Sorafenib (Positive Control)[2].

-

-

Ligand Stimulation: Add recombinant human VEGF-A165 to a final concentration of 50 ng/mL for exactly 5 minutes. Rationale: 5 minutes captures the peak transient autophosphorylation of Tyr1175 before receptor internalization and degradation pathways dominate.

-

Fixation & Permeabilization: Immediately aspirate the media and fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Multiplex Immunostaining: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with a primary antibody cocktail: Rabbit anti-pVEGFR2 (Tyr1175) and Mouse anti-total VEGFR2.

-

Detection: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., anti-Rabbit 800CW and anti-Mouse 680RD) for 1 hour.

-

Data Validation: Image on a near-infrared scanner. Calculate the ratio of 800nm (pVEGFR2) to 680nm (Total VEGFR2). Calculate the Z'-factor using the DMSO+VEGF wells (max signal) and Sorafenib+VEGF wells (min signal). Proceed with IC₅₀ calculation only if Z' > 0.5.

Caption: Self-validating high-throughput workflow for the quantitative VEGFR2 In-Cell Western assay.

Distal Phenotypic Validation: HUVEC Tube Formation Assay

Causality & Assay Design: Biochemical target engagement does not automatically guarantee physiological efficacy. To confirm that the inhibition of VEGFR2 by 1-(2-Fluorophenyl)-3-phenylurea translates to an anti-angiogenic phenotype, we utilize the Matrigel tube formation assay[4]. When cultured on an extracellular matrix mimicking the basement membrane, HUVECs naturally align and form capillary-like structures driven by VEGF signaling[3]. Inhibiting this process confirms the compound's functional utility.

Step-by-Step Methodology

-

Matrix Preparation: Thaw Growth Factor Reduced (GFR) Matrigel on ice overnight. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow complete polymerization. Critical Step: Avoid bubbles, which will disrupt the imaging focal plane.

-